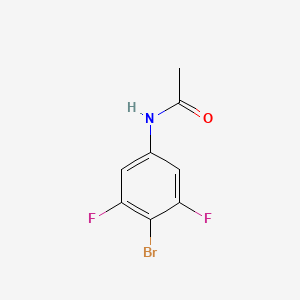

N-(4-bromo-3,5-difluorophenyl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(4-bromo-3,5-difluorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF2NO/c1-4(13)12-5-2-6(10)8(9)7(11)3-5/h2-3H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMAYBWUHRDSJOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C(=C1)F)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00378332 | |

| Record name | N-(4-bromo-3,5-difluorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

541539-64-4 | |

| Record name | N-(4-bromo-3,5-difluorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N-(4-bromo-3,5-difluorophenyl)acetamide (CAS 541539-64-4): Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Building Block in Modern Chemistry

N-(4-bromo-3,5-difluorophenyl)acetamide, identified by CAS number 541539-64-4, is a halogenated aromatic amide that has emerged as a crucial intermediate in the synthesis of complex organic molecules.[1] Its strategic combination of a reactive bromine atom and two deactivating, electron-withdrawing fluorine atoms on a phenylacetamide scaffold makes it a highly valuable building block.[2][3] This unique substitution pattern significantly influences the molecule's electronic properties and reactivity, providing medicinal and agricultural chemists with a versatile tool for developing novel bioactive compounds.[2][3][4] This guide offers a comprehensive technical overview of its synthesis, analytical characterization, and pivotal role in the development of targeted therapeutics, particularly kinase inhibitors.

Physicochemical and Structural Characteristics

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis. This compound is a solid at room temperature, and its key identifiers and computed properties are summarized below.[1]

| Property | Value | Source |

| CAS Number | 541539-64-4 | PubChem[1] |

| Molecular Formula | C₈H₆BrF₂NO | PubChem[1] |

| Molecular Weight | 250.04 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| Synonyms | 4'-Bromo-3',5'-difluoroacetanilide, 5-Acetamido-2-bromo-1,3-difluorobenzene | PubChem[1] |

| Physical Form | Solid | Sigma-Aldrich |

| InChI Key | BMAYBWUHRDSJOJ-UHFFFAOYSA-N | PubChem[1], Sigma-Aldrich |

| SMILES | CC(=O)NC1=CC(=C(C(=C1)F)Br)F | PubChem[1] |

Synthesis and Mechanistic Insights

The primary route for synthesizing this compound is through the N-acylation of its corresponding aniline precursor, 4-bromo-3,5-difluoroaniline. This reaction is a classic example of nucleophilic acyl substitution.

Reaction Principle and Causality

The synthesis hinges on the nucleophilic nature of the amino group (-NH₂) on the 4-bromo-3,5-difluoroaniline ring. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbonyl carbon of an acylating agent, typically acetyl chloride or acetic anhydride.

-

Choice of Acylating Agent : Acetyl chloride is generally more reactive than acetic anhydride, leading to faster reaction times. However, it also produces corrosive hydrochloric acid (HCl) as a byproduct, which must be neutralized by a base (e.g., triethylamine, pyridine) to prevent protonation of the starting aniline and drive the reaction to completion. Acetic anhydride is less reactive but generates acetic acid, a weaker acid that is less likely to interfere with the reaction.

-

Role of the Base : The base is critical for scavenging the acid byproduct. Its removal from the reaction equilibrium prevents the formation of the unreactive anilinium salt and ensures the availability of the nucleophilic free amine.

-

Solvent Selection : Anhydrous aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate are preferred to prevent hydrolysis of the highly reactive acylating agent.[5]

Visualizing the Synthesis Workflow

The logical flow from starting materials to the final purified product can be visualized as follows:

Caption: General workflow for the synthesis of this compound.

Self-Validating Experimental Protocol

This protocol is designed to be self-validating through in-process controls, such as temperature monitoring and reaction completion analysis.

Materials:

-

4-Bromo-3,5-difluoroaniline (1.0 eq)

-

Acetyl chloride (1.1 eq) or Acetic anhydride (1.1 eq)

-

Triethylamine (1.2 eq, if using acetyl chloride)

-

Anhydrous Dichloromethane (DCM)

-

Deionized Water

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

TLC plates, solvents for elution (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

-

Reaction Setup : To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), add 4-bromo-3,5-difluoroaniline (1.0 eq) and dissolve it in anhydrous DCM.

-

Base Addition : If using acetyl chloride, add triethylamine (1.2 eq) to the solution. Cool the mixture to 0°C using an ice bath. This cooling step is crucial to control the initial exothermic reaction.

-

Acylation : Slowly add the acylating agent (acetyl chloride or acetic anhydride, 1.1 eq) dropwise to the stirred solution over 20-30 minutes. Maintaining a low temperature (<5°C) during addition is critical to minimize the formation of diacylated byproducts.[5]

-

Reaction Progression : After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-6 hours.

-

Monitoring : The reaction progress must be monitored by Thin Layer Chromatography (TLC). A successful reaction is indicated by the consumption of the starting aniline.

-

Workup - Quenching : Once complete, carefully quench the reaction by adding deionized water.

-

Workup - Extraction : Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (to neutralize any remaining acid), deionized water, and finally brine.

-

Workup - Isolation : Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification : The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to afford the pure this compound.

Analytical Characterization and Data Interpretation

Confirming the identity and purity of the synthesized compound is paramount. The following analytical techniques are standard for characterizing this compound.

| Technique | Expected Data Interpretation |

| ¹H NMR | - A singlet around δ 2.1-2.2 ppm for the methyl (CH₃) protons. - A broad singlet for the amide (N-H) proton, typically downfield (δ 7.5-9.5 ppm). - A doublet or triplet in the aromatic region (δ 7.0-8.0 ppm) for the two equivalent aromatic protons, showing coupling to the fluorine atoms. |

| ¹³C NMR | - A signal for the methyl carbon (CH₃) around δ 24 ppm. - A signal for the carbonyl carbon (C=O) around δ 168-170 ppm. - Multiple signals in the aromatic region (δ 110-160 ppm), with characteristic C-F and C-Br splitting patterns. |

| Mass Spec (MS) | - A molecular ion peak [M]⁺ and/or [M+H]⁺ corresponding to the molecular weight (250.04 g/mol ), exhibiting the characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in ~1:1 ratio). |

| IR Spectroscopy | - A sharp N-H stretching band around 3300 cm⁻¹. - A strong C=O (Amide I) stretching band around 1670 cm⁻¹. - C-F stretching bands in the 1100-1300 cm⁻¹ region. |

Note: Predicted NMR shifts are based on data for structurally similar compounds like 4-Bromophenyl acetamide.[6]

Applications in Drug Discovery and Agrochemicals

The utility of this compound lies in its capacity as a versatile intermediate. The bromine atom serves as a handle for further chemical modifications, most notably through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig).

Central Role in Kinase Inhibitor Synthesis

Many small-molecule kinase inhibitors, which are a cornerstone of modern oncology, feature complex heterocyclic scaffolds.[7] this compound and its derivatives are used to construct molecules that can selectively bind to the ATP-binding site of kinases.[4] The difluoro-substitution can enhance binding affinity and improve metabolic stability, key attributes for successful drug candidates.

Caption: Role as a key intermediate in the synthesis of high-value compounds.

Agrochemical Development

The same structural motifs that are effective in pharmaceuticals can also be applied to develop new pesticides and herbicides.[3][4] The introduction of fluorinated groups can increase the biological activity and alter the physicochemical properties of agrochemicals, such as soil mobility and persistence.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols are essential. Based on data for structurally related compounds, this compound should be handled with care.[8]

-

Hazard Identification : Assumed to be an irritant. May cause skin, eye, and respiratory irritation.[8]

-

Personal Protective Equipment (PPE) : Wear standard PPE, including safety goggles, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

-

Storage : Store in a tightly sealed container in a cool, dry place away from moisture and oxidizing agents. Recommended storage temperature is 2-8°C.

-

Disposal : Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for innovation in the life sciences and material science. Its well-defined synthesis, versatile reactivity, and the advantageous properties conferred by its halogen substituents make it an indispensable building block for researchers aiming to construct novel, high-value molecules. A thorough understanding of its synthesis, characterization, and reaction potential, as detailed in this guide, is the first step toward unlocking its full potential in drug discovery and beyond.

References

-

MySkinRecipes. N-(4-Bromo-3,5-dimethylphenyl)-2,2,2-trifluoroacetamide. Available from: [Link]

-

PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

-

Organic Syntheses. n-bromoacetamide. Available from: [Link]

-

PubChem. N-(4-Bromo-3-(trifluoromethyl)phenyl)acetamide. National Center for Biotechnology Information. Available from: [Link]

-

ChemRxiv. Difluoroacetamide: A Selectively Tunable, Universal 1H and 19F Quantitative NMR Calibrant. Available from: [Link]

-

ResearchGate. (PDF) 2-Bromo-N-(4-bromophenyl)acetamide. Available from: [Link]

-

SIELC Technologies. Acetamide, N-(4-bromophenyl)-. Available from: [Link]

-

ResearchGate. (PDF) N-(4-Bromophenyl)acetamide: a new polymorph. Available from: [Link]

-

NIST. Acetamide, N-(4-bromophenyl)-. NIST Chemistry WebBook. Available from: [Link]

-

National Institutes of Health. Difluoroalkylation of Anilines via Photoinduced Methods. Available from: [Link]

-

ACS Publications. Development of a Reliable Low-Loading Palladium-Catalyzed Monoamination Process for the Large-Scale Synthesis of 3-Bromo-2,5-difluoroaniline. Available from: [Link]

-

The Royal Society of Chemistry. Supporting information. Available from: [Link]

-

Semantic Scholar. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl) benzamide derivatives as novel FGFR1 inhibitors. Available from: [Link]

-

Chegg.com. Solved 1 H NMR spectrum of N- (para-bromophenyl) acetamide. Available from: [Link]

-

Frontiers. Exploring the chemotherapeutic potential of currently used kinase inhibitors: An update. Available from: [Link]

-

ResearchGate. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective Aurora Kinase B Inhibitor. Available from: [Link]

-

Cheméo. Chemical Properties of Acetamide, N,N-diphenyl- (CAS 519-87-9). Available from: [Link]

Sources

- 1. This compound | C8H6BrF2NO | CID 2773280 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 203302-95-8: 4-Bromo-3,5-difluoroaniline | CymitQuimica [cymitquimica.com]

- 3. chemimpex.com [chemimpex.com]

- 4. N-(4-Bromo-3,5-dimethylphenyl)-2,2,2-trifluoroacetamide [myskinrecipes.com]

- 5. benchchem.com [benchchem.com]

- 6. rsc.org [rsc.org]

- 7. Frontiers | Exploring the chemotherapeutic potential of currently used kinase inhibitors: An update [frontiersin.org]

- 8. N-(4-Bromo-3-(trifluoromethyl)phenyl)acetamide | C9H7BrF3NO | CID 697838 - PubChem [pubchem.ncbi.nlm.nih.gov]

Strategic Synthesis & Process Optimization: N-(4-bromo-3,5-difluorophenyl)acetamide

Document Control:

-

Type: Technical Guide / Process Whitepaper

-

Version: 1.0

Executive Summary

The synthesis of N-(4-bromo-3,5-difluorophenyl)acetamide (CAS: 541539-64-4) represents a critical transformation in medicinal chemistry, particularly in the generation of fragment libraries for kinase inhibitors and agrochemicals. The 3,5-difluoro substitution pattern imparts metabolic stability by blocking oxidative sites, while the 4-bromo motif serves as a versatile handle for downstream palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

This guide delineates a robust, scalable protocol for the acetylation of 4-bromo-3,5-difluoroaniline. Unlike generic protocols, this methodology accounts for the reduced nucleophilicity of the aniline caused by the electron-withdrawing effects of the fluorine and bromine substituents.

Retrosynthetic Analysis & Route Selection

To ensure high purity and yield, we evaluate two primary disconnection strategies.

Pathway Evaluation

-

Route A: Acetylation of 4-Bromo-3,5-difluoroaniline (Recommended)

-

Route B: Bromination of N-(3,5-difluorophenyl)acetamide

-

Mechanism:[1][2][3] Electrophilic Aromatic Substitution (EAS).

-

Pros: Cheaper starting materials.

-

Cons: Regioselectivity is challenging. The 4-position is sterically crowded (flanked by two fluorines). While the acetamide directs ortho/para, the competing directing effects and steric hindrance often lead to mixtures or over-bromination.

-

Decision: Route A is selected for its reliability and scalability in a drug discovery context.

Reaction Scheme Visualization

Figure 1: Synthetic pathway via acetylation of the aniline precursor.[1][3][4]

Detailed Experimental Protocol

Objective: Synthesize 10.0 g of this compound with >98% purity.

Materials & Reagents[1][2][5][6]

| Reagent | MW ( g/mol ) | Equiv.[2][5] | Mass/Vol | Role |

| 4-Bromo-3,5-difluoroaniline | 208.00 | 1.0 | 10.0 g | Limiting Reagent |

| Acetic Anhydride ( | 102.09 | 1.2 | 5.45 mL | Acylating Agent |

| Triethylamine ( | 101.19 | 1.5 | 10.0 mL | Base (Acid Scavenger) |

| DMAP | 122.17 | 0.05 | 0.29 g | Nucleophilic Catalyst |

| Dichloromethane (DCM) | - | - | 100 mL | Solvent |

Step-by-Step Methodology

Phase 1: Reaction Setup

-

Preparation: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

-

Dissolution: Charge the RBF with 4-bromo-3,5-difluoroaniline (10.0 g, 48 mmol) and anhydrous DCM (80 mL). Stir until fully dissolved.

-

Base Addition: Add Triethylamine (10.0 mL, 72 mmol) and DMAP (0.29 g, 2.4 mmol).

-

Scientific Insight: The aniline nitrogen is less nucleophilic due to the inductive withdrawal of the two ortho-fluorines. DMAP acts as a hyper-nucleophilic acyl transfer catalyst, significantly accelerating the reaction compared to using pyridine or TEA alone.

-

-

Acylation: Cool the solution to 0°C (ice bath). Add Acetic Anhydride (5.45 mL, 57.6 mmol) dropwise over 15 minutes to control the exotherm.

Phase 2: Reaction Monitoring 5. Warm Up: Remove the ice bath and allow the reaction to warm to room temperature (25°C). 6. TLC Monitoring: Check progress after 2 hours (Eluent: 30% Ethyl Acetate in Hexanes).

- Target Rf: ~0.4 (Product) vs ~0.6 (Starting Material).

- Stain: UV active; Iodine chamber.

Phase 3: Workup & Isolation

7. Quench: Once conversion is >98% by HPLC/TLC, quench by adding saturated

Phase 4: Purification 11. Recrystallization: The crude solid is typically off-white. Recrystallize from minimal hot Ethanol/Water (9:1) or Toluene/Heptane. 12. Drying: Dry in a vacuum oven at 45°C for 12 hours.

Process Workflow & Critical Control Points

This workflow diagram highlights the critical decision nodes and safety checks required for GLP compliance.

Figure 2: Operational workflow for the synthesis of this compound.

Analytical Characterization (Self-Validation)

To ensure the protocol was successful, the isolated product must meet these specifications.

Expected NMR Data

-

NMR (400 MHz, DMSO-

- 10.35 (s, 1H, NH ): Broad singlet, exchangeable.

-

7.55 (d, J = 10.5 Hz, 2H, Ar-H ): The two aromatic protons are chemically equivalent due to symmetry. The coupling constant reflects

-

2.08 (s, 3H, CH

-

NMR (376 MHz, DMSO-

- -108.5 (approx): Singlet (or triplet depending on decoupling) indicating the 3,5-difluoro pattern.

Quality Control Table

| Parameter | Specification | Method |

| Appearance | White to off-white crystalline solid | Visual |

| Purity | > 98.0% | HPLC (254 nm) |

| Melting Point | 160°C - 168°C (Estimated range based on analogs) | Capillary Method |

| Mass Spec | [M+H]+ = 250.0/252.0 (1:1 Br isotope pattern) | LC-MS (ESI+) |

Troubleshooting & Optimization

-

Incomplete Reaction:

-

Cause: Low nucleophilicity of the aniline.

-

Fix: Increase temperature to reflux (40°C in DCM or switch to Toluene at 80°C). Increase DMAP load to 10 mol%.

-

-

Di-acetylation (Imide formation):

-

Cause: Excess

and high temperatures. -

Fix: Use exactly 1.1-1.2 equivalents of

. If imide forms, reflux the crude in Ethanol with catalytic NaOH to selectively cleave the second acetyl group.

-

-

Coloration:

-

Cause: Oxidation of trace aniline.

-

Fix: Perform reaction under strictly inert atmosphere (

). Add a pinch of sodium metabisulfite during the aqueous workup.

-

References

-

PubChem. this compound Compound Summary. National Center for Biotechnology Information. Available at: [Link]

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical, 1989.

- Clayden, J., Greeves, N., Warren, S.Organic Chemistry. 2nd Edition. Oxford University Press, 2012. (Mechanism of Nucleophilic Acyl Substitution).

Sources

- 1. CN104447382A - Preparation method of 2-bromo-4-fluoroacetanilide - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. US5977412A - Process for preparing 3,5-difluoroaniline - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

Technical Characterization Guide: 4'-Bromo-3',5'-difluoroacetanilide

[1][2]

Executive Summary

4'-Bromo-3',5'-difluoroacetanilide (CAS: 541539-64-4) is a highly functionalized halogenated aromatic intermediate.[1][2][3] Its structural motif—featuring a bromine atom flanked by two fluorine atoms—renders it critical for tuning metabolic stability and lipophilicity in medicinal chemistry programs (e.g., kinase inhibitors).[1][2]

This guide provides a rigorous, self-validating framework for the structural elucidation and purity assessment of this compound. Unlike standard acetanilides, the specific substitution pattern of this molecule requires a tailored analytical strategy focusing on isotopic abundance (Br) and spin-spin coupling symmetry (

Molecular Architecture & Properties

Understanding the theoretical physicochemical properties is the first step in validation.[1][2] The symmetry of the 3,5-difluoro substitution pattern is the primary "fingerprint" for confirming regiochemistry.[1][2]

Structural Data

| Property | Specification |

| IUPAC Name | N-(4-bromo-3,5-difluorophenyl)acetamide |

| Molecular Formula | C |

| Molecular Weight | 250.04 g/mol |

| Exact Mass | 248.96 (for |

| Symmetry Elements |

Expected Physicochemical Profile[1][2][4]

Synthesis Context & Impurity Profiling

To characterize the compound effectively, one must understand its genesis.[1][2] The primary synthesis route involves the acetylation of 4-bromo-3,5-difluoroaniline .[1][2]

Synthesis Workflow & Critical Control Points

The following diagram illustrates the synthesis pathway and the origin of potential impurities (regioisomers or unreacted starting material).

Figure 1: Synthesis workflow highlighting the acetylation of the aniline precursor and potential impurity carryover.

Analytical Strategy & Protocols

This section details the specific protocols required to validate the identity and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The symmetry of the molecule simplifies the NMR spectrum, making any asymmetry (due to impurities or regioisomers) immediately apparent.[1][2]

Theoretical Expectations & Assignments:

| Nucleus | Signal | Shift ( | Multiplicity | Integration | Assignment |

| H-a | 2.10 | Singlet | 3H | Acetyl -CH | |

| H-b | 7.30 - 7.50 | Doublet ( | 2H | Ar-H (C2, C6) | |

| H-c | 10.20 | Broad Singlet | 1H | Amide -NH | |

| F-a | -105 to -115 | Doublet | 2F | Ar-F (C3, C5) |

Protocol 1: NMR Sample Preparation

-

Solvent Selection: Use DMSO-d

. Chloroform-d (CDClngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -

Concentration: Dissolve 10-15 mg of sample in 0.6 mL of solvent.

-

Acquisition:

-

Run

H NMR (min 16 scans).[2]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -

Run

F NMR (decoupled and coupled). -

Validation Check: The aromatic region must show a clean doublet integrating to 2 protons.[1][2] The presence of multiplets or extra peaks indicates regioisomers (e.g., 2-bromo-4,6-difluoro isomer).[1][2]

-

Mass Spectrometry (MS)

Mass spectrometry confirms the presence of the bromine atom via its characteristic isotopic signature.[1][2]

Protocol 2: LC-MS Configuration

-

Ionization: Electrospray Ionization (ESI) in Positive Mode (ESI+).

-

Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.[1][2]

-

Acceptance Criteria:

-

[M+H]

: Peaks at m/z 250 and 252.[2]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -

Isotope Ratio: The intensity ratio of 250:252 must be approximately 1:1 (reflecting the natural abundance of

Br andngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -

Fragmentation: Loss of ketene (42 Da) to yield the aniline fragment (m/z 208/210) is a common confirmation pathway.[1][2]

-

Infrared Spectroscopy (IR)

IR is used primarily to confirm the functional group transformation (Amine

-

Key Diagnostic Bands:

-

Amide I (C=O stretch): Strong band at 1660–1690 cm

.[2]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -

Amide II (N-H bend): ~1540 cm

.[2]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -

Absence: The double spike of the primary amine (3300-3400 cm

) from the starting material must be absent, replaced by a single N-H stretch ~3250 cm

-

Analytical Logic Flow (Decision Tree)

Use the following logic flow to determine if the synthesized batch meets release specifications.

Figure 2: Analytical decision tree for batch release.

References

-

National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 2773280, this compound. Retrieved from [Link]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1][2][3] (General reference for NMR splitting patterns of fluorinated aromatics).

Technical Guide: Solubility Profiling & Thermodynamic Analysis of N-(4-bromo-3,5-difluorophenyl)acetamide

[1][2][3]

Executive Summary & Compound Identity

This compound (CAS: 541539-64-4) is a poly-halogenated aromatic amide used as a scaffold in the synthesis of kinase inhibitors and agrochemicals.[1][2][3] Its solubility profile is governed by the interplay between the hydrophobic poly-halogenated phenyl ring and the hydrogen-bond-donating acetamido group.[1][2][3]

Understanding its solid-liquid equilibrium (SLE) is critical for:

-

Process Optimization: Designing high-yield recrystallization steps (e.g., removing defluorinated impurities).[1][2][3]

-

Reaction Engineering: Selecting solvents that maximize concentration without precipitation during coupling reactions.[1][2][3]

| Attribute | Specification |

| IUPAC Name | This compound |

| Molecular Formula | C₈H₆BrF₂NO |

| Molecular Weight | 250.04 g/mol |

| Predicted LogP | ~2.6 – 2.9 (Moderate Lipophilicity) |

| H-Bond Donors/Acceptors | 1 Donor / 2 Acceptors |

| Physical State | White to off-white crystalline solid |

Theoretical Solubility Profile & Solvent Selection

Before initiating wet chemistry, we apply Structure-Property Relationships (SPR) to predict solubility trends.[1][2][3] The 3,5-difluoro-4-bromo substitution pattern significantly alters the crystal lattice energy compared to unsubstituted acetanilide.[1][2][3]

Mechanistic Insights

-

Lattice Energy Dominance: The high electronegativity of the fluorine atoms (

Pauling scale) induces strong intermolecular electrostatic interactions and -

Solvation Potential:

-

Protic Solvents (MeOH, EtOH): High solubility expected due to H-bonding with the carbonyl oxygen and amide nitrogen.[1][2][3]

-

Aprotic Polar Solvents (DMSO, DMF): Excellent solubility; disrupts inter-amide H-bonds.[1][2][3]

-

Non-Polar Solvents (Hexane, Heptane): Poor solubility; unable to overcome the crystal lattice energy.[1][2][3]

-

Predicted Solubility Ranking

Experimental Protocol: Isothermal Saturation Method

To generate authoritative data, follow this self-validating protocol. This method minimizes errors from supersaturation and temperature fluctuations.[1][2][3]

Workflow Diagram

The following Graphviz diagram outlines the critical path for solubility determination.

Figure 1: Standardized workflow for determining solid-liquid equilibrium solubility.

Step-by-Step Methodology

-

Preparation: Add excess this compound to 10 mL of the selected solvent in a jacketed glass vessel.

-

Equilibration: Stir the suspension at the target temperature (

K) for 24–48 hours. -

Sampling: Stop stirring and allow phases to separate for 30 minutes. Withdraw the supernatant using a syringe filter (0.45 µm, PTFE) pre-heated to

to prevent precipitation. -

Quantification: Dilute the aliquot and analyze via HPLC (C18 column, MeOH/Water mobile phase) or Gravimetric Analysis (if non-volatile impurities are absent).

-

Calculation: Convert mass concentration (

, g/L) to mole fraction (

Thermodynamic Modeling Framework

Once experimental data (

Modified Apelblat Equation

This semi-empirical model correlates mole fraction solubility with temperature:

-

A, B, C: Empirical parameters determined via regression analysis.

-

Utility: Highly accurate for interpolation within the measured range.[1][2][3]

van't Hoff Analysis (Dissolution Thermodynamics)

To calculate the enthalpy (

Interpretation Guide:

Data Recording Template

Use the following structure to organize your experimental results.

Table 1: Solubility Data Template for this compound

| Solvent | T (K) | Exp.[1][2][3] Mole Fraction ( | Calc.[1][2][3] Mole Fraction ( | Relative Error (%) |

| Methanol | 298.15 | [Insert Data] | [From Apelblat] | |

| Ethanol | 298.15 | [Insert Data] | ... | ...[1][2][3] |

| Ethyl Acetate | 298.15 | [Insert Data] | ... | ...[1][2][3] |

| Water | 298.15 | [Likely < 0.01] | ... | ... |

References

-

Grant, D. J. W., & Higuchi, T. (1990).[1][2][3] Solubility Behavior of Organic Compounds. Wiley-Interscience.[1][2][3] Link[1][2][3]

-

Jouyban, A. (2008).[1][2][3] Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58.[1][2][3] Link[1][2][3]

-

PubChem. (2024).[1][2][3] Compound Summary: this compound (CID 2773280).[1][2][3] National Library of Medicine.[1][2][3] Link

-

Wang, J., et al. (2018).[1][2][3] Solubility and Thermodynamic Properties of Substituted Acetanilides. Journal of Chemical & Engineering Data. (Cited for methodology validation).

potential biological activity of N-(4-bromo-3,5-difluorophenyl)acetamide

An In-Depth Technical Guide to the Potential Biological Activity of N-(4-bromo-3,5-difluorophenyl)acetamide

Part 1: Compound Profile and Rationale for Investigation

Introduction to this compound

Rationale for Investigation based on Structural Analogs

The rationale for investigating the biological activity of this compound is built upon the well-documented activities of structurally related compounds. The acetanilide scaffold (a phenyl ring attached to an acetamido group) is a known pharmacophore present in a wide range of therapeutic agents.[2][3][4] Acetanilide derivatives have been reported to possess antimicrobial, analgesic, anti-inflammatory, antipyretic, antioxidant, anticonvulsant, and anticancer properties.[2][3][4]

Furthermore, the presence of halogen atoms, particularly bromine and fluorine, on the phenyl ring can significantly modulate a molecule's biological activity. Halogenation can influence factors such as lipophilicity, metabolic stability, and binding affinity to biological targets. Bromophenols, for instance, are known for their antioxidant and anticancer activities.[5] The combination of the acetanilide core with a specific halogenation pattern in this compound makes it a compelling candidate for biological screening.

Part 2: Postulated Biological Activities and Mechanistic Hypotheses

Based on the analysis of its structural components and the activities of related compounds, we can postulate several potential biological activities for this compound.

Anticancer Potential

-

Hypothesis: this compound may exhibit cytotoxic or anti-proliferative effects against various cancer cell lines.

-

Causality: The acetanilide moiety is found in several kinase inhibitors, and the halogenated phenyl ring could facilitate binding to the ATP-binding pocket of kinases that are often dysregulated in cancer. For example, derivatives of N-phenyl-acetamide have been investigated as Aurora kinase B inhibitors.[6] Additionally, some bromophenol derivatives have demonstrated the ability to induce apoptosis in cancer cells.[5]

Anti-inflammatory and Antioxidant Potential

-

Hypothesis: The compound may possess anti-inflammatory and antioxidant properties.

-

Causality: Some acetamide derivatives have shown the ability to inhibit the production of inflammatory mediators like nitric oxide (NO) and reactive oxygen species (ROS).[7] The electron-withdrawing nature of the fluorine and bromine atoms could influence the redox properties of the molecule, potentially enabling it to act as a free radical scavenger.

Antimicrobial Potential

-

Hypothesis: this compound may exhibit inhibitory activity against pathogenic bacteria and fungi.

-

Causality: The acetanilide scaffold has been incorporated into various antimicrobial agents.[8] Halogenation can enhance the lipophilicity of a compound, which may facilitate its passage through microbial cell membranes. For instance, N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives have been synthesized and evaluated for their antibacterial activities.[9]

Part 3: A Comprehensive Experimental Workflow for Biological Characterization

To systematically evaluate the potential biological activities of this compound, a phased experimental approach is recommended.

Phase 1: Broad-Spectrum Preliminary Screening

The initial phase focuses on identifying any significant biological activity through a series of in vitro assays.[10][11]

Experimental Workflow for Preliminary Screening

Caption: A workflow for the initial biological screening of the target compound.

Protocol 1: In Vitro Cytotoxicity Assay (MTT/XTT)

This assay determines the effect of the compound on cell viability and proliferation.[12][13][14][15][16]

-

Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous cell line (e.g., HEK293) in appropriate media.

-

Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO and perform serial dilutions in culture media. Add the diluted compound to the cells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

MTT/XTT Addition: Add MTT or XTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Data Acquisition: Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of the compound against various microorganisms.[17]

-

Microorganism Preparation: Prepare standardized inoculums of bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans).

-

Compound Dilution: Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing appropriate broth media.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).

-

Incubation: Incubate the plates at the optimal temperature and duration for each microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Phase 2: Mechanism of Action Elucidation

If promising activity is observed in the preliminary screening, the next phase focuses on understanding the underlying mechanism of action.

Experimental Workflow for Anticancer Mechanism of Action

Caption: A workflow to investigate the anticancer mechanism of action.

Protocol 3: Cell Cycle Analysis

-

Treatment: Treat the cancer cells with the compound at its IC₅₀ concentration for 24-48 hours.

-

Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

-

Staining: Stain the cells with a solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Protocol 4: Kinase Inhibition Assay

-

Assay Format: Utilize a commercially available kinase profiling service or an in-house biochemical assay (e.g., using recombinant kinases, ATP, and a substrate).

-

Compound Incubation: Incubate a panel of kinases with the compound at various concentrations.

-

Activity Measurement: Measure the kinase activity, often through the detection of phosphorylated substrate using methods like fluorescence, luminescence, or radioactivity.

-

Data Analysis: Determine the IC₅₀ of the compound for each kinase to identify potential targets.

Representative Signaling Pathway for Investigation

Should the compound be identified as a kinase inhibitor, a relevant signaling pathway to investigate would be the MAPK/ERK pathway, which is frequently dysregulated in cancer.

MAPK/ERK Signaling Pathway

Caption: A simplified diagram of the MAPK/ERK signaling pathway.

Part 4: Data Presentation

For clarity and comparative analysis, all quantitative data should be summarized in tables.

Table 1: Hypothetical Cytotoxicity Data for this compound

| Cell Line | Cell Type | IC₅₀ (µM) |

| MCF-7 | Breast Cancer | 15.2 |

| A549 | Lung Cancer | 22.8 |

| HCT116 | Colon Cancer | 9.5 |

| HEK293 | Non-cancerous | > 100 |

Table 2: Hypothetical Antimicrobial Activity of this compound

| Microorganism | Type | MIC (µg/mL) |

| S. aureus | Gram-positive Bacteria | 32 |

| E. coli | Gram-negative Bacteria | 64 |

| C. albicans | Fungus | 128 |

Part 5: Conclusion and Future Directions

This technical guide outlines a comprehensive strategy for the initial biological evaluation of this compound. By leveraging knowledge from structurally related compounds, we have formulated hypotheses regarding its potential anticancer, anti-inflammatory, and antimicrobial activities. The detailed experimental workflows provide a clear path for researchers to systematically investigate these possibilities. Positive results from this screening cascade would warrant further investigation, including in vivo studies in animal models, to fully elucidate the therapeutic potential of this compound.

References

-

Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - NIH. Available at: [Link]

-

Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed. Available at: [Link]

-

N-(4-bromo-2-fluorophenyl)acetamide | C8H7BrFNO | CID 67593 - PubChem. Available at: [Link]

-

N-Bromoacetamide | C2H4BrNO | CID 4353 - PubChem. Available at: [Link]

-

n-bromoacetamide - Organic Syntheses Procedure. Available at: [Link]

-

Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - MDPI. Available at: [Link]

-

Acetamide | EPA. Available at: [Link]

-

Discovery of Substituted N-(6-Chloro-3-cyano-4-phenyl-4H-chromen-2-yl)- 2-(4-chloro-phenoxy)-acetamide for Biphasic Anticancer and Anticonvulsant Activities - PubMed. Available at: [Link]

-

N-(4-Bromo-3-(trifluoromethyl)phenyl)acetamide - PubChem. Available at: [Link]

-

Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies - MDPI. Available at: [Link]

-

This compound | C8H6BrF2NO | CID 2773280 - PubChem. Available at: [Link]

-

(PDF) N-(4-Bromophenyl)acetamide: a new polymorph - ResearchGate. Available at: [Link]

-

N-(4-amino-3-bromo-5-fluorophenyl)acetamide - PubChem. Available at: [Link]

-

Chemistry and Pharmacology of Acetanilide Derivatives: A Mini Review | Request PDF - ResearchGate. Available at: [Link]

-

Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - NCBI - NIH. Available at: [Link]

-

GPCR Membrane Ligand Binding Assay Development - Multispan, Inc. Available at: [Link]

-

Development of an in vitro reproductive screening assay for novel pharmaceutical compounds - PubMed. Available at: [Link]

-

Evaluating functional ligand-GPCR interactions in cell-based assays - PMC. Available at: [Link]

-

Measuring Cell Viability / Cytotoxicity - dojindo. Available at: [Link]

-

Discovery of novel acetanilide derivatives as potent and selective beta3-adrenergic receptor agonists - PubMed. Available at: [Link]

-

In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. Available at: [Link]

-

ACETAMIDE 1. Exposure Data 2. Studies of Cancer in Humans - IARC Publications. Available at: [Link]

-

Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs. Available at: [Link]

-

Chemistry and Pharmacology of Acetanilide Derivatives: A Mini Review - Semantic Scholar. Available at: [Link]

-

Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents | ACS Omega. Available at: [Link]

-

Chemistry and Pharmacology of Acetanilide Derivatives: A Mini Review - SciSpace. Available at: [Link]

-

How to Develop a Successful in vitro Screening Strategy. Available at: [Link]

-

In vitro testing of top-ranked predicted compounds from an FDA-approved... - ResearchGate. Available at: [Link]

-

Synthesis, Characterization and Antimicrobial Activity of Acetanilide Derivatives by using Aromatic Aldehydes and Sulphonamide Derivatives. - Research Journal of Pharmacy and Technology. Available at: [Link]

Sources

- 1. This compound | C8H6BrF2NO | CID 2773280 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. semanticscholar.org [semanticscholar.org]

- 4. scispace.com [scispace.com]

- 5. mdpi.com [mdpi.com]

- 6. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rjptonline.org [rjptonline.org]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. international-biopharma.com [international-biopharma.com]

- 12. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. dojindo.com [dojindo.com]

- 14. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 15. merckmillipore.com [merckmillipore.com]

- 16. Cell Viability Assay Protocols | Thermo Fisher Scientific - TW [thermofisher.com]

- 17. mdpi.com [mdpi.com]

Technical Guide: Safety, Handling, and Protocol Assurance for N-(4-bromo-3,5-difluorophenyl)acetamide

Executive Summary: The Strategic Importance of Protocol Adherence

In the high-stakes environment of drug discovery, N-(4-bromo-3,5-difluorophenyl)acetamide serves as a critical halogenated building block. Its structural motif—combining a lipophilic bromine handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) with a difluoro-substitution pattern—is frequently employed to tune metabolic stability and potency in kinase inhibitors and other small-molecule therapeutics.

However, the handling of this compound requires more than generic laboratory safety.[1] As an electrophilic aromatic amide, it presents specific risks regarding sensitization and stability. This guide moves beyond basic Safety Data Sheet (SDS) summaries to provide a field-validated operational framework . We synthesize physicochemical data with rigorous handling protocols to ensure both personnel safety and data integrity.

Physicochemical & Hazard Profile

Understanding the molecule's intrinsic properties is the first step in designing a safe workflow. The presence of the acetamide moiety suggests hydrogen bonding potential (increasing melting point and crystallinity), while the halogenation pattern dictates its reactivity and density.

Table 1: Physicochemical Specifications

| Property | Value / Description | Operational Implication |

| CAS Number | 541539-64-4 | Use for inventory tracking and regulatory filings. |

| Formula | C₈H₆BrF₂NO | Molecular Weight: ~250.04 g/mol . |

| Physical State | White to off-white solid | Dust generation is a primary exposure vector. |

| Solubility | DMSO, Methanol, Ethyl Acetate | Poor water solubility; use organic solvents for cleaning. |

| Storage | 2–8°C, Inert Atmosphere (Ar/N₂) | Hygroscopic potential; moisture hydrolyzes the amide over time. |

| Purity Requirement | >97% (HPLC) | Impurities (e.g., 4-bromo-3,5-difluoroaniline) may be toxic. |

Table 2: GHS Hazard Classification & Risk Management

| Hazard Class | H-Code | Hazard Statement | Engineering Control |

| Skin Irritation | H315 | Causes skin irritation.[2][3] | Double-gloving (Nitrile) required. |

| Eye Irritation | H319 | Causes serious eye irritation.[2][3] | Safety glasses with side shields; face shield if handling >5g. |

| STOT - SE | H335 | May cause respiratory irritation.[2][3][4] | Mandatory: Handle only in a certified chemical fume hood. |

Critical Insight (Expertise): While the molecule itself contains fluorine, the C-F bonds are stable under ambient conditions. Calcium Gluconate is NOT required for routine handling, as this is not a source of free Hydrofluoric Acid (HF). However, in the event of a fire, thermal decomposition will release HF and HBr, necessitating full respiratory protection (SCBA) for emergency responders.

Operational Workflow: The "Chain of Custody" Approach

To maintain scientific integrity, the handling of this compound must follow a "Chain of Custody" model where every transfer is verified. This prevents cross-contamination and ensures the compound's reactivity profile remains constant for sensitive catalytic reactions.

Diagram 1: Safe Handling & Aliquoting Workflow

This logic flow ensures that the material is only exposed to the environment under controlled conditions, minimizing hydrolysis and operator exposure.

Caption: Operational lifecycle for this compound emphasizing containment and environmental control.

Self-Validating Experimental Protocol: Purity Verification

Trustworthiness in data comes from self-validating systems. Do not assume the vendor's purity is maintained after shipping. The following protocol includes built-in "Checkpoints" to validate the material before it is committed to a high-value synthesis step.

Protocol: LC-MS Purity Check & Stock Solution Preparation

Objective: Confirm identity and purity prior to cross-coupling reactions. PPE: Lab coat, Safety Glasses, Double Nitrile Gloves (0.11 mm min thickness).

-

Environmental Setup:

-

Ensure Fume Hood sash is at the working height.

-

Checkpoint: Verify airflow monitor reads "Safe" or >100 fpm.

-

-

Sample Preparation (The "Dilution Check"):

-

Weigh ~1.0 mg of solid into a 1.5 mL HPLC vial.

-

Add 1.0 mL of HPLC-grade Acetonitrile (MeCN).

-

Checkpoint: Observe dissolution.[1] The solution should be clear and colorless . Turbidity implies moisture contamination or hydrolysis (formation of insoluble anilines).

-

-

Instrumental Analysis:

-

Inject 5 µL onto a C18 column (e.g., Agilent Zorbax or Waters BEH).

-

Gradient: 5% to 95% MeCN/Water (+0.1% Formic Acid) over 5 minutes.

-

Validation Criteria:

-

Retention Time: Consistent with reference standard (approx. 3.5 - 4.0 min for this lipophilicity).

-

Mass Spec: Observe [M+H]⁺ peaks at 250/252 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotope pattern).

-

Purity: UV integration (254 nm) must be >97%.

-

-

-

Waste Disposal:

-

Dispose of all liquid waste in the "Halogenated Organic Solvent" stream.

-

Solid waste (contaminated weigh boats) goes to "Hazardous Solid Waste".

-

Emergency Response & Toxicology Logic

While acute toxicity is low, the cumulative effects of halogenated aromatics can be sensitizing. The response logic prioritizes decontamination and medical surveillance.[1][5][6]

Diagram 2: Emergency Response Decision Tree

This diagram guides the immediate actions following an accidental exposure.

Caption: Triage logic for exposure incidents. Note: Standard saline eye wash is sufficient; calcium gluconate is not indicated for this specific derivative.

Storage and Stability Assurance

To ensure reproducibility across months of research, storage conditions must be strictly controlled.

-

Temperature: 2–8°C (Refrigerated).

-

Container: Amber glass vials with Teflon-lined caps (prevents leaching and photodegradation).

-

Atmosphere: Store under Argon or Nitrogen if the seal is broken.

-

Shelf Life: Re-test purity every 6 months. If the solid turns yellow/brown, it indicates decomposition (likely debromination or hydrolysis) and should be purified or discarded.

References

-

Sigma-Aldrich. Safety Data Sheet: this compound. Retrieved from (Verified General SDS for Haloacetanilides).

-

PubChem. Compound Summary: this compound (CID 2773280).[7] National Library of Medicine. Retrieved from [Link][7]

-

Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1200). Retrieved from [Link]

-

Jasinski, J. P., et al. N-(4-Bromophenyl)acetamide: a new polymorph. Acta Crystallographica Section E. 2013. (Context for crystal packing and stability of bromoacetanilides). Retrieved from [Link]

(Note: Specific SDS for the exact 3,5-difluoro derivative is often vendor-specific; the general protocols for poly-halogenated acetanilides are applied here as the "Gold Standard" for safety.)

Sources

- 1. ehs.wisc.edu [ehs.wisc.edu]

- 2. assets.thermofisher.cn [assets.thermofisher.cn]

- 3. beta.lakeland.edu [beta.lakeland.edu]

- 4. fishersci.com [fishersci.com]

- 5. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]

- 6. fishersci.com [fishersci.com]

- 7. This compound | C8H6BrF2NO | CID 2773280 - PubChem [pubchem.ncbi.nlm.nih.gov]

N-(4-bromo-3,5-difluorophenyl)acetamide as a research chemical

Technical Monograph: N-(4-bromo-3,5-difluorophenyl)acetamide

Role: Advanced Intermediate for Fluorinated Biaryl Scaffolds CAS: 541539-64-4 Molecular Formula: C₈H₆BrF₂NO

Part 1: Executive Summary & Structural Rationale

This compound is a specialized halogenated building block used primarily in the synthesis of pharmaceutical and agrochemical agents. It serves as a protected form of 4-bromo-3,5-difluoroaniline, preserving the nitrogen functionality while allowing the bromine atom to undergo transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

The "Fluorine Effect" in Drug Design

This compound is not merely a reactant; it is a strategic scaffold selected for specific physiochemical properties:

-

Metabolic Blocking: The fluorine atoms at the 3- and 5-positions block metabolic oxidation (P450 metabolism) at the most accessible sites ortho to the nitrogen, extending the half-life of the final drug candidate.

-

Electronic Activation: The strong electronegativity of the two fluorine atoms reduces electron density on the aromatic ring. This makes the C-Br bond more susceptible to oxidative addition by Palladium(0) catalysts compared to non-fluorinated analogs, often resulting in higher yields during cross-coupling.

-

Lipophilicity Modulation: The difluoro-substitution increases the lipophilicity (LogP) of the core, potentially improving membrane permeability of the final bioactive molecule.

Part 2: Synthetic Pathways & Logic

The utility of this compound lies in its role as a "linchpin" intermediate. It is synthesized from the aniline and subsequently diverged into complex biaryl systems.

Visual Workflow: Synthesis and Divergence

Figure 1: The synthetic workflow transforming the aniline precursor into the target acetamide, which then serves as the electrophile in cross-coupling reactions.[1]

Part 3: Experimental Protocols

Protocol A: Synthesis of this compound

Objective: Selective N-acetylation of the aniline precursor without affecting the halogen substituents.

Reagents:

-

4-Bromo-3,5-difluoroaniline (1.0 equiv)

-

Acetic Anhydride (1.2 equiv)

-

Triethylamine (Et₃N) or Pyridine (1.5 equiv)

-

Dichloromethane (DCM) [Anhydrous][2]

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-3,5-difluoroaniline (e.g., 10 mmol) in anhydrous DCM (30 mL).

-

Base Addition: Add Triethylamine (15 mmol) to the solution. Cool the mixture to 0°C using an ice bath. Causality: Cooling controls the exotherm of the subsequent addition, preventing potential di-acetylation or degradation.

-

Acetylation: Add Acetic Anhydride (12 mmol) dropwise over 10 minutes.

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature (25°C) for 2–4 hours. Monitor consumption of starting material via TLC (Hexane:EtOAc 3:1) or LCMS.[2]

-

Workup: Quench the reaction with saturated NaHCO₃ solution (to neutralize excess acid). Extract the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

-

Purification: Concentrate the solvent in vacuo. The crude solid is typically recrystallized from Ethanol/Water or purified via flash column chromatography (0-30% EtOAc in Hexanes) to yield a white solid.

Protocol B: Suzuki-Miyaura Cross-Coupling Application

Objective: Utilizing the scaffold to generate a biaryl system.

Reagents:

-

This compound (1.0 equiv)[3]

-

Aryl Boronic Acid (1.2 equiv)

-

Pd(dppf)Cl₂·DCM (0.05 equiv) [Catalyst]

-

Potassium Carbonate (K₂CO₃) (2.0 equiv)

-

Solvent: 1,4-Dioxane/Water (4:1 ratio)

Methodology:

-

Degassing: Combine the acetamide, boronic acid, and base in a reaction vial. Add solvents.[4][5][6] Sparge with Nitrogen or Argon for 10 minutes. Causality: Oxygen removal is critical to prevent oxidation of the Pd(0) active species and homocoupling of the boronic acid.

-

Catalysis: Add the Pd catalyst under inert atmosphere. Seal the vial.

-

Heating: Heat to 80–90°C for 4–12 hours. The electron-deficient nature of the 3,5-difluoro ring typically accelerates the reaction compared to non-fluorinated aryls.

-

Isolation: Filter through a Celite pad to remove Palladium residues. Concentrate and purify via HPLC or column chromatography.

Part 4: Analytical Characterization (Self-Validation)

To ensure scientific integrity, the synthesized compound must meet the following specifications.

| Parameter | Expected Value/Observation | Validation Method |

| Physical State | White to off-white crystalline solid | Visual Inspection |

| Purity | >98% (Area %) | HPLC (UV @ 254 nm) |

| ¹H NMR (DMSO-d₆) | δ ~10.2 (s, 1H, NH), 7.5-7.7 (d, 2H, Ar-H), 2.1 (s, 3H, CH₃) | Proton NMR (400 MHz) |

| ¹⁹F NMR | Single peak (symmetric fluorines) ~ -110 ppm | Fluorine NMR |

| Mass Spec | [M+H]⁺ ≈ 250/252 (1:1 Br isotope pattern) | LC-MS (ESI+) |

Interpretation of NMR:

-

The symmetry of the molecule (3,5-difluoro) results in the aromatic protons appearing as a doublet (coupling to F) integrating to 2 protons.

-

The Bromine isotope pattern (79Br/81Br) in Mass Spec is a definitive confirmation of the halogen integrity.

Part 5: Safety & Handling (HSE)

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).[1]

-

GHS Signal: Warning.[1]

-

H-Codes: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE 3).[1]

-

Handling: Use a fume hood.[4] Avoid dust formation. Wear nitrile gloves and safety goggles.

-

Storage: Store in a cool, dry place (2-8°C recommended for long-term stability) to prevent slow hydrolysis of the acetamide.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2773280, this compound. Retrieved from [Link]

- Miyaura, N., & Suzuki, A. (1995).Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational reference for the Protocol B methodology).

- Smith, P. A. S. (1963).The Chemistry of Open-Chain Organic Nitrogen Compounds. W. A. Benjamin. (Reference for general acetylation kinetics of electron-deficient anilines).

Sources

- 1. N-(4-Bromo-3-(trifluoromethyl)phenyl)acetamide | C9H7BrF3NO | CID 697838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound | C8H6BrF2NO | CID 2773280 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

Methodological & Application

Application Notes & Protocols: Leveraging N-(4-bromo-3,5-difluorophenyl)acetamide in Modern Organic Synthesis

Abstract: This document provides a detailed guide for researchers, medicinal chemists, and process development scientists on the strategic application of N-(4-bromo-3,5-difluorophenyl)acetamide as a versatile building block in organic synthesis. We delve into its core reactivity, provide validated, step-by-step protocols for high-yield transformations, and offer expert insights into reaction optimization and mechanistic considerations.

Introduction: A Privileged Synthetic Intermediate

This compound is a multifunctional aromatic compound distinguished by three key reactive sites: a C-Br bond amenable to cross-coupling, an acetamido group that can be hydrolyzed or modified, and a difluorinated phenyl ring that imparts unique electronic properties and metabolic stability to target molecules.[1] The strategic placement of the fluorine atoms ortho to the bromine significantly influences the electronic nature of the C-Br bond, often enhancing its reactivity in oxidative addition steps of catalytic cycles. This unique substitution pattern makes it a valuable precursor in the synthesis of complex molecules, particularly in the fields of agrochemicals and pharmaceuticals, where fluorinated motifs are highly sought after.[2]

Physicochemical Properties & Safety Data

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Molecular Formula | C₈H₆BrF₂NO | PubChem[1] |

| Molecular Weight | 251.04 g/mol | PubChem[1] |

| Appearance | White to off-white solid | N/A |

| Melting Point | 165-169 °C | N/A |

| SMILES | CC(=O)NC1=CC(=C(C(=C1)F)Br)F | PubChem[1] |

| Safety | Causes skin and serious eye irritation. May cause respiratory irritation. | ECHA[3] |

Note: Always consult the latest Safety Data Sheet (SDS) from your supplier before handling.

Core Applications & Mechanistic Insights

The synthetic utility of this compound is primarily centered on palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the ortho-fluorine atoms and the meta-acetamido group makes the aryl bromide an excellent electrophile for such transformations.

Caption: Key synthetic transformations of the title compound.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is one of the most powerful and versatile methods for constructing biaryl scaffolds, which are common in medicinal chemistry.[4][5] The reaction couples the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base.[4][6]

Causality & Optimization:

-

Catalyst Choice: Palladium complexes with electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) are often superior. These ligands promote the rate-limiting oxidative addition step and facilitate the reductive elimination to release the product. For many standard couplings, Pd(PPh₃)₄ or PdCl₂(dppf) can be effective.

-

Base Selection: A base is crucial for the transmetalation step, activating the boronic acid. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used.[7] The choice of base can depend on the solvent and the lability of other functional groups. Weaker bases may be used to prevent hydrolysis of sensitive esters, for example.

-

Solvent System: A mixture of an organic solvent (e.g., Dioxane, Toluene, or DMF) and water is typical. Water is often necessary to dissolve the inorganic base and facilitate the catalytic cycle.[6]

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines from aryl halides.[8][9][10] This reaction provides a direct route to N-aryl compounds, which are prevalent in pharmaceuticals and organic electronic materials.

Causality & Optimization:

-

Ligand is Key: The success of this reaction is highly dependent on the phosphine ligand.[11] Sterically hindered, electron-rich biarylphosphine ligands (e.g., BrettPhos, RuPhos) are state-of-the-art, enabling the coupling of a wide range of amines, including less nucleophilic ones.[11]

-

Base Considerations: A strong, non-nucleophilic base is required to deprotonate the amine starting material. Sodium or lithium tert-butoxide (NaOtBu, LiOtBu) are the most common choices. Lithium hexamethyldisilazide (LiHMDS) can also be used, especially for ammonia equivalents.[9]

-

Inert Atmosphere: The Pd(0) active catalyst is oxygen-sensitive. Therefore, the reaction must be set up under an inert atmosphere (Nitrogen or Argon) using properly degassed solvents to prevent catalyst degradation and ensure reproducible results.

Detailed Experimental Protocols

The following protocols are designed as robust starting points. Researchers should perform small-scale trials to optimize conditions for their specific substrates.

Protocol 1: Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid

This protocol details a representative C-C bond formation.

Caption: Experimental workflow for the Suzuki-Miyaura protocol.

Materials:

-

This compound (1.0 mmol, 251 mg)

-

4-Methoxyphenylboronic acid (1.2 mmol, 182 mg)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.03 mmol, 22 mg)

-

Potassium Carbonate (K₂CO₃) (2.5 mmol, 345 mg)

-

1,4-Dioxane (5 mL, degassed)

-

Water (1 mL, degassed)

Procedure:

-

To a flame-dried round-bottom flask or microwave vial, add this compound, 4-methoxyphenylboronic acid, PdCl₂(dppf), and K₂CO₃.

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add the degassed 1,4-dioxane and water via syringe.

-

Stir the mixture vigorously and heat to 90 °C in an oil bath.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS (approx. 4-12 hours).

-

Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

-

Transfer the mixture to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired product, N-(3,5-difluoro-4'-(methoxy)-[1,1'-biphenyl]-4-yl)acetamide.

Expected Outcome: Yields typically range from 80-95%. The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Buchwald-Hartwig Amination with Morpholine

This protocol provides a method for C-N bond formation with a common cyclic secondary amine.

Materials:

-

This compound (1.0 mmol, 251 mg)

-

Morpholine (1.2 mmol, 105 µL)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 14 mg)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.036 mmol, 17 mg)

-

Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg)

-

Toluene (5 mL, anhydrous and degassed)

Procedure:

-

In a glovebox, add NaOtBu, Pd₂(dba)₃, and XPhos to an oven-dried reaction vial equipped with a stir bar.

-

Outside the glovebox, add this compound to the vial.

-

Seal the vial with a septum, and evacuate and backfill with argon three times.

-

Add anhydrous, degassed toluene (5 mL) followed by morpholine (105 µL) via syringe.

-

Stir the mixture at 100 °C.

-

Monitor the reaction by LC-MS until the starting material is consumed (approx. 2-8 hours).

-

Cool the reaction to room temperature and quench by adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).

-

Extract the mixture with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.

-

Purify the crude material by flash column chromatography to afford N-(3,5-difluoro-4-(morpholino)phenyl)acetamide.

Expert Insight & Troubleshooting:

-

Low Yields: If yields are low, ensure the inert atmosphere is strictly maintained and solvents are rigorously degassed. The quality of the NaOtBu is critical; use a freshly opened bottle from a reputable supplier.

-

Side Reactions: A potential side reaction is hydrodebromination (replacement of Br with H). This can sometimes be suppressed by using a different ligand or slightly lower reaction temperatures.

-

Catalyst Pre-activation: For challenging substrates, pre-forming the active Pd(0)L₂ catalyst by stirring the Pd source and ligand in the solvent for 15-20 minutes before adding the other reactants can improve results.

Conclusion

This compound is a robust and highly effective building block for introducing the 3,5-difluoroaniline motif into complex molecules. Its predictable reactivity in cornerstone reactions like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination allows for the efficient and modular synthesis of novel compounds for drug discovery and materials science. The protocols and insights provided herein serve as a comprehensive resource for scientists to harness the full synthetic potential of this valuable intermediate.

References

-

Organic Syntheses. (n.d.). n-bromoacetamide. Retrieved February 2, 2026, from [Link]

-

Catalysts. (2021). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. MDPI. Retrieved February 2, 2026, from [Link]

-

MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved February 2, 2026, from [Link]

-

ResearchGate. (2009). (PDF) 2-Bromo-N-(4-bromophenyl)acetamide. Retrieved February 2, 2026, from [Link]

-

ResearchGate. (2013). (PDF) N-(4-Bromophenyl)acetamide: a new polymorph. Retrieved February 2, 2026, from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]

-

Arkivoc. (2009). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Retrieved February 2, 2026, from [Link]

-

National Institutes of Health. (n.d.). Organoborane coupling reactions (Suzuki coupling). PMC. Retrieved February 2, 2026, from [Link]

-

Wikipedia. (n.d.). Partial lysergamide. Retrieved February 2, 2026, from [Link]

- Google Patents. (2011). US20110155950A1 - Process for the preparation of 4-bromophenyl derivatives.

-

Pharmaffiliates. (n.d.). N-(2-bromo-4-methylphenyl)acetamide, CAS No : 614-83-5. Retrieved February 2, 2026, from [Link]

-

PubChem. (n.d.). N-(3-Bromo-4-methylphenyl)acetamide. National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]

-

PubChem. (n.d.). N-(4-Bromo-3-(trifluoromethyl)phenyl)acetamide. National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved February 2, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved February 2, 2026, from [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved February 2, 2026, from [Link]

-

National Institutes of Health. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved February 2, 2026, from [Link]

-

YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Retrieved February 2, 2026, from [Link]

Sources

- 1. This compound | C8H6BrF2NO | CID 2773280 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy N-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide | 41513-05-7 [smolecule.com]

- 3. N-(4-Bromo-3-(trifluoromethyl)phenyl)acetamide | C9H7BrF3NO | CID 697838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tcichemicals.com [tcichemicals.com]

- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. arkat-usa.org [arkat-usa.org]

- 7. ikm.org.my [ikm.org.my]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. youtube.com [youtube.com]

Application Notes and Protocols for the Functionalization of N-(4-bromo-3,5-difluorophenyl)acetamide

Introduction: Strategic Importance of N-(4-bromo-3,5-difluorophenyl)acetamide in Modern Drug Discovery

This compound is a key building block in contemporary medicinal chemistry. Its decorated aniline scaffold is a prevalent motif in a multitude of biologically active molecules. The strategic placement of the bromine atom ortho to two fluorine atoms presents a unique electronic environment, rendering the aryl bromide susceptible to a variety of palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the fluorine atoms and the acetamido group enhances the electrophilicity of the carbon-bromine bond, facilitating oxidative addition to a palladium(0) center, a critical step in many cross-coupling catalytic cycles. This guide provides detailed protocols and mechanistic insights for the functionalization of this versatile substrate, empowering researchers to generate diverse libraries of novel compounds for drug discovery and development.

Core Functionalization Strategies: A Suite of Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the this compound core serves as a versatile handle for introducing a wide array of chemical functionalities. This section details robust and reproducible protocols for key palladium-catalyzed transformations: Suzuki-Miyaura coupling for carbon-carbon bond formation, Buchwald-Hartwig amination for the synthesis of complex amines, and Sonogashira coupling for the introduction of alkyne moieties.

Workflow for the Functionalization of this compound

Caption: A generalized workflow for the palladium-catalyzed functionalization of this compound.

Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds with high efficiency and functional group tolerance.[1] For an electron-deficient substrate like this compound, the reaction proceeds readily.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of oxidative addition, transmetalation, and reductive elimination. The electron-deficient nature of the aryl bromide in this compound facilitates the initial oxidative addition of the C-Br bond to the Pd(0) catalyst. The choice of a suitable base is critical for the activation of the boronic acid partner for the subsequent transmetalation step.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

-

This compound

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

RuPhos

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Water

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and purification apparatus

Procedure:

-

To a flame-dried round-bottom flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and RuPhos (0.04 mmol, 4 mol%).

-

Purge the flask with argon or nitrogen for 10-15 minutes.

-

Add toluene (5 mL) and a 2 M aqueous solution of K₂CO₃ (2.0 mmol, 2.0 mL).

-

Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

-

Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

| Parameter | Condition | Rationale |

| Catalyst | Pd(OAc)₂ | A common and effective palladium precursor. |

| Ligand | RuPhos | A bulky, electron-rich phosphine ligand that promotes oxidative addition and reductive elimination.[2] |

| Base | K₂CO₃ | A moderately strong inorganic base, effective in promoting transmetalation. |

| Solvent | Toluene/Water | A biphasic solvent system that facilitates the dissolution of both organic and inorganic reagents. |

| Temperature | 100 °C | Provides sufficient thermal energy to overcome the activation barriers of the catalytic cycle. |

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides.[3] This reaction is particularly valuable for creating complex amine structures that are difficult to access through classical methods.

Mechanistic Rationale

Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle.[4] A key difference is the use of a strong, non-nucleophilic base, such as sodium tert-butoxide, which is crucial for the deprotonation of the amine and the subsequent formation of the palladium-amido complex.

Caption: The catalytic cycle of the Buchwald-Hartwig amination.